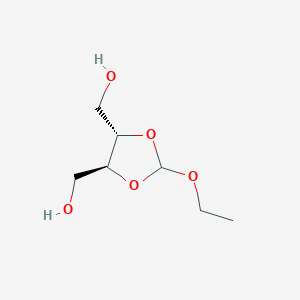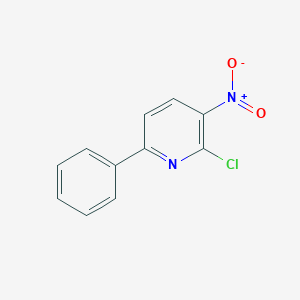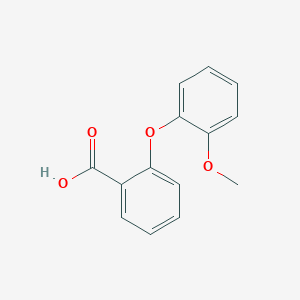![molecular formula C26H26BrN3O4 B187360 N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide CAS No. 345244-53-3](/img/structure/B187360.png)
N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide is a synthetic compound that has been developed for scientific research purposes. The compound is also known as BRD0705 and is used as a chemical probe to study the role of bromodomain-containing proteins in cellular processes.
Wirkmechanismus
BRD0705 binds specifically to the bromodomain of the protein BRD4, which is involved in the regulation of gene expression. By binding to BRD4, BRD0705 can inhibit its activity and thus affect the expression of genes that are regulated by this protein.
Biochemical and Physiological Effects
BRD0705 has been shown to have a number of biochemical and physiological effects in cellular and animal models. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRD0705 as a chemical probe is its high specificity for the bromodomain of BRD4, which allows for selective inhibition of this protein. However, one limitation is that the compound may not be effective in all cell types or animal models, and further studies are needed to determine its efficacy in different contexts.
Zukünftige Richtungen
There are several future directions for research on BRD0705 and its role in cellular processes. These include:
1. Further studies to determine the efficacy of BRD0705 in different cell types and animal models.
2. Investigation of the role of other bromodomain-containing proteins in cellular processes, and the development of chemical probes to study these proteins.
3. Development of new compounds that can selectively target different bromodomains and other protein domains involved in gene regulation.
4. Investigation of the potential therapeutic applications of BRD0705 and other bromodomain inhibitors in the treatment of cancer and other diseases.
In conclusion, BRD0705 is a synthetic compound that has been developed for scientific research purposes, specifically to study the role of bromodomain-containing proteins in cellular processes. The compound has a high specificity for the bromodomain of BRD4, and has been shown to have a number of biochemical and physiological effects in cellular and animal models. Further studies are needed to determine its efficacy in different contexts, and to investigate its potential therapeutic applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of BRD0705 involves several steps, including the reaction of 2-bromoaniline with 3-methyl-2-oxobutanoic acid to form N-[1-(2-bromoanilino)-3-methyl-1-oxobutan-2-yl]aniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, N-[1-(2-bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide.
Wissenschaftliche Forschungsanwendungen
BRD0705 is primarily used as a chemical probe to study the role of bromodomain-containing proteins in cellular processes. Bromodomains are protein domains that bind to acetylated lysine residues on histones and other proteins, and are involved in the regulation of gene expression.
Eigenschaften
CAS-Nummer |
345244-53-3 |
|---|---|
Produktname |
N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide |
Molekularformel |
C26H26BrN3O4 |
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
N-[1-(2-bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C26H26BrN3O4/c1-16(2)23(26(33)29-22-11-7-5-9-20(22)27)30-25(32)19-8-4-6-10-21(19)28-24(31)17-12-14-18(34-3)15-13-17/h4-16,23H,1-3H3,(H,28,31)(H,29,33)(H,30,32) |
InChI-Schlüssel |
UFRZXQXGAFJQCB-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




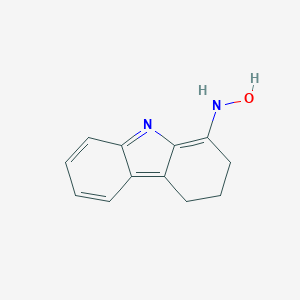
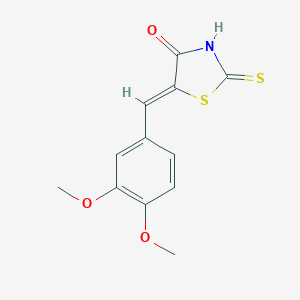
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
